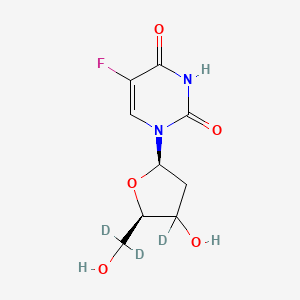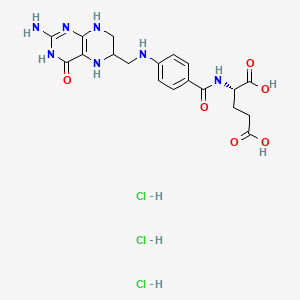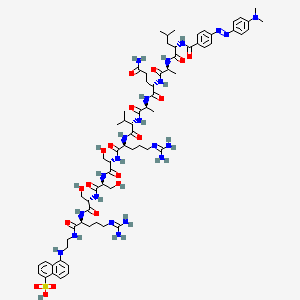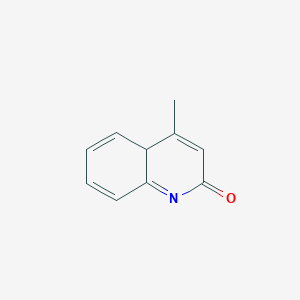
Floxuridine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floxuridine-d3 is a deuterated form of floxuridine, an antineoplastic antimetabolite used primarily in the treatment of liver metastases from gastrointestinal malignancies. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies, to trace the drug’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Floxuridine-d3 is synthesized by incorporating deuterium atoms into the floxuridine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the deuteration of thymidine followed by fluorination to produce this compound. The reaction conditions often include the use of deuterated solvents such as deuterium oxide and deuterated chloroform, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Floxuridine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are used for further research and analysis.
Applications De Recherche Scientifique
Floxuridine-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to understand the drug’s interaction with biological molecules.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of floxuridine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
Mécanisme D'action
Floxuridine-d3 exerts its effects by rapidly undergoing catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. It may also inhibit the formation of RNA by incorporating into the RNA and producing fraudulent RNA, leading to cell death .
Comparaison Avec Des Composés Similaires
Floxuridine-d3 is compared with other similar compounds such as:
5-Fluorouracil: Both compounds are antimetabolites used in cancer treatment, but this compound has a deuterium label for research purposes.
Thymidine: A precursor in the synthesis of this compound, used in various biochemical studies.
Fluorodeoxyuridine: Another pyrimidine analog with similar applications in cancer treatment.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |
Clé InChI |
ODKNJVUHOIMIIZ-SYLRLYPOSA-N |
SMILES isomérique |
[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)




